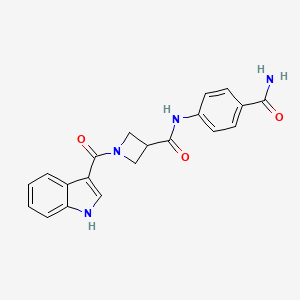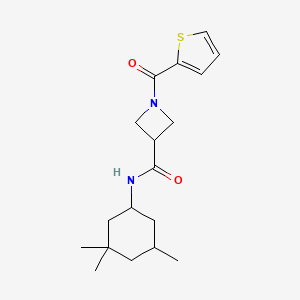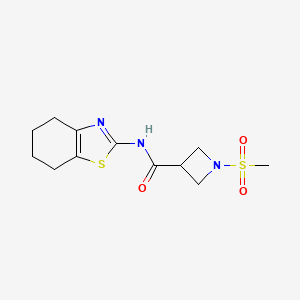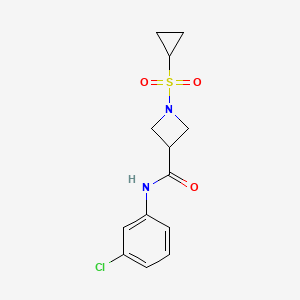
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPIA, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and biochemistry. CPIA is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific research applications. In
Applications De Recherche Scientifique
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not yet fully understood. However, it is believed that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may act by binding to certain receptors in the body, such as the serotonin receptor. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This inhibition may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments include its low cost, easy synthesis, and its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. However, there are some limitations to using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide in laboratory experiments. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may inhibit the activity of certain enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. This may lead to a decrease in the effectiveness of certain drugs, and therefore may need to be taken into consideration when using N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide as a therapeutic agent.
Orientations Futures
Due to its unique structure and properties, there are a variety of potential future directions for N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. For example, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use as a therapeutic agent for the treatment of cancer, as well as for its ability to inhibit the growth of certain bacteria and fungi. Additionally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be further studied for its potential use in drug design and development, as well as for its potential use in the synthesis of novel compounds. Finally, N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide could be investigated for its potential use as a diagnostic agent, as well as for its potential use in the development of new imaging technologies.
Méthodes De Synthèse
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be synthesized using a variety of methods, such as the three-step synthesis of 1-indole-3-carboxamidine, 4-carbamoylphenylhydrazine, and N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide. The first step involves the reaction of 1-indole-3-carboxamidine with 4-carbamoylphenylhydrazine, which produces an intermediate product. In the second step, this intermediate product is reacted with N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide to form the final product.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-18(25)12-5-7-14(8-6-12)23-19(26)13-10-24(11-13)20(27)16-9-22-17-4-2-1-3-15(16)17/h1-9,13,22H,10-11H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOABUJWPKZRFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)

![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)